Methyl-2-(1H-Indazol-3-yl)acetat

Übersicht

Beschreibung

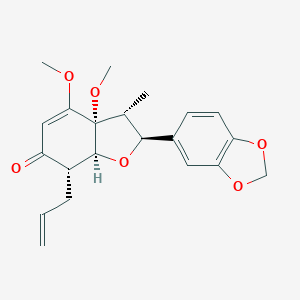

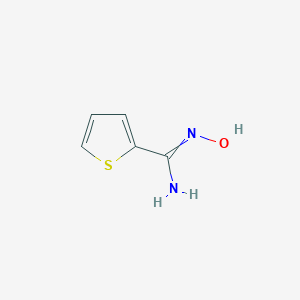

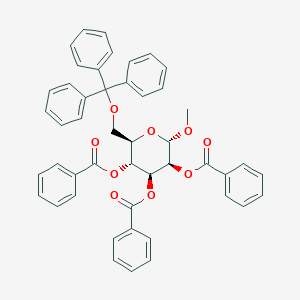

“Methyl 2-(1H-indazol-3-yl)acetate” is a compound with the molecular formula C10H10N2O2 . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . This compound is used as an analytical reference standard .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years due to their wide range of medicinal applications . Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “Methyl 2-(1H-indazol-3-yl)acetate” is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound is essentially planar .Chemical Reactions Analysis

Indazole derivatives have been synthesized through various chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical and Chemical Properties Analysis

“Methyl 2-(1H-indazol-3-yl)acetate” is a solid at room temperature . It has a molecular weight of 190.2 .Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Methyl-2-(1H-Indazol-3-yl)acetat ist eine chemische Verbindung mit der Formel C10H10N2O2 . Es kann als Baustein bei der Synthese verschiedener komplexer Moleküle in der chemischen Forschung verwendet werden .

Pharmazeutische Forschung

Diese Verbindung könnte möglicherweise bei der Entwicklung neuer Medikamente verwendet werden. Beispielsweise könnte es als Vorläufer bei der Synthese verschiedener synthetischer Cannabinoide dienen .

Krebsforschung

Die Verbindung könnte in der Krebsforschung verwendet werden, insbesondere bei der Untersuchung des PI3K/Akt-Signalwegs, der in einer Vielzahl von Tumoren häufig dereguliert ist .

Materialwissenschaft

Die Verbindung könnte in der Materialwissenschaft bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden . Seine Molekülstruktur könnte zu den Eigenschaften des resultierenden Materials beitragen.

Biochemische Forschung

This compound könnte in der biochemischen Forschung verwendet werden, insbesondere bei der Untersuchung von Enzymreaktionen und Proteininteraktionen .

Analytische Chemie

Diese Verbindung könnte als analytischer Referenzstandard in verschiedenen analytischen Chemieanwendungen verwendet werden .

Wirkmechanismus

Target of Action

Methyl 2-(1H-indazol-3-yl)acetate is a compound with a heterocyclic structure, specifically an indazole ring . Indazole-containing compounds have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . .

Mode of Action

Indazole-containing compounds are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Indazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

Methyl 2-(1H-indazol-3-yl)acetate has been reported to have antitumor activity . This suggests that the compound may induce molecular and cellular changes that inhibit tumor growth.

Safety and Hazards

Zukünftige Richtungen

Indazole derivatives, including “Methyl 2-(1H-indazol-3-yl)acetate”, continue to be a subject of interest in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing more efficient synthetic approaches and exploring their potential therapeutic applications .

Biochemische Analyse

Biochemical Properties

Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the indazole derivative and the biomolecule it interacts with .

Cellular Effects

Other indazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the temporal effects of Methyl 2-(1H-indazol-3-yl)acetate in laboratory settings is currently unavailable. It is known that the compound is a solid at room temperature .

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

methyl 2-(2H-indazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)6-9-7-4-2-3-5-8(7)11-12-9/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIMTGCSEXYRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560586 | |

| Record name | Methyl (2H-indazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131666-74-5 | |

| Record name | Methyl (2H-indazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)

![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)

![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)

![ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B171180.png)